3-Methyl-1,2-oxazole-5-sulfonyl chloride
Description
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Structure
3D Structure
Properties
CAS No. |
1515636-24-4 |
|---|---|
Molecular Formula |
C4H4ClNO3S |
Molecular Weight |
181.60 g/mol |
IUPAC Name |
3-methyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C4H4ClNO3S/c1-3-2-4(9-6-3)10(5,7)8/h2H,1H3 |
InChI Key |
MYXOJYSVUCRVLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Structural Classification and Unique Characteristics of the 3 Methyl 1,2 Oxazole Scaffold
The core of the title compound is the 3-methyl-1,2-oxazole scaffold, also known as 3-methylisoxazole (B1582632). Isoxazoles are five-membered aromatic heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions (1 and 2 of the ring system). researchgate.net This arrangement imparts distinct chemical characteristics to the ring. The isoxazole (B147169) scaffold is a key structural motif, or pharmacophore, found in numerous biologically active compounds and approved pharmaceutical drugs. researchgate.netnih.gov
The unique characteristics of the isoxazole scaffold include:
Aromaticity and Stability : The isoxazole ring is aromatic, which contributes to its relative stability. The atoms in the ring are sp² hybridized, and the delocalized π-electron system involves six electrons, conforming to Hückel's rule. tandfonline.com
Electronic Nature : The presence of two electronegative heteroatoms (nitrogen and oxygen) influences the electron distribution within the ring, creating regions of differing electron density. This electronic profile allows for various non-covalent interactions with biological targets like enzymes and receptors. tandfonline.combohrium.com
Structural Versatility : The isoxazole ring can be readily substituted at its carbon positions, allowing for the synthesis of a wide range of derivatives. rsc.org This synthetic tractability has enabled the development of numerous isoxazole-containing compounds with diverse pharmacological properties. rsc.orgontosight.ai
Bioisostere Potential : The isoxazole ring is often used as a bioisostere for other chemical groups in drug design to enhance efficacy, improve pharmacokinetic properties, or reduce toxicity. bohrium.com
The 3-methyl-1,2-oxazole variant specifies a methyl group at position 3 of the ring. This substitution can influence the molecule's lipophilicity, steric profile, and metabolic stability, which are critical parameters in drug development. The scaffold is integral to a variety of drugs with applications including antibacterial, anti-inflammatory, anticancer, and anticonvulsant treatments. researchgate.netnih.govbohrium.com
| Property | Description | Significance in Chemistry |
|---|---|---|
| Classification | Five-membered aromatic heterocycle containing nitrogen and oxygen at positions 1 and 2. researchgate.net | Provides a stable, planar core for constructing more complex molecules. |
| Electronic Character | Features two electronegative heteroatoms (N, O), leading to an electron-deficient character and specific sites for molecular interactions. tandfonline.combohrium.com | Enables non-covalent interactions with biological targets; influences reactivity in chemical synthesis. |
| Synthetic Accessibility | The ring can be synthesized through various methods, such as transition metal-catalyzed cycloadditions, and can be functionalized at multiple positions. rsc.org | Allows for the creation of large libraries of derivatives for screening and optimization. |
| Biological Relevance | Acts as a key pharmacophore in numerous drugs, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. researchgate.netbohrium.comrsc.org | Makes it a privileged scaffold in medicinal chemistry and drug discovery. |
Significance of the Sulfonyl Chloride Moiety As a Versatile Synthetic Handle
The sulfonyl chloride (-SO₂Cl) group attached to the 5-position of the isoxazole (B147169) ring is a highly reactive functional group that serves as a versatile synthetic handle. Sulfonyl chlorides are powerful electrophiles, making them exceptionally useful for coupling with a wide variety of nucleophiles. nih.gov This reactivity is central to the construction of the sulfonamide linkage (–SO₂–NR₂), a structural motif of immense importance in medicinal chemistry since the discovery of sulfa drugs. nih.gov
The primary reaction of sulfonyl chlorides is with primary or secondary amines to form sulfonamides, a reaction that is a cornerstone of pharmaceutical synthesis. ucl.ac.ukthieme-connect.comnih.gov Beyond amines, sulfonyl chlorides can react with other nucleophiles, expanding their synthetic utility. The versatility of this moiety allows for the straightforward synthesis of diverse molecular libraries from a single precursor. researchgate.net
| Nucleophile | Product | Significance |
|---|---|---|
| Primary/Secondary Amines (R-NH₂ / R₂NH) | Sulfonamides (R-SO₂-NHR / R-SO₂-NR₂) | Forms the sulfonamide bond, a critical functional group in many pharmaceuticals. ucl.ac.ukthieme-connect.com |
| Alcohols (R-OH) / Phenols (Ar-OH) | Sulfonate Esters (R-SO₂-OR / R-SO₂-OAr) | Creates stable sulfonate esters, which can be used as protecting groups or as intermediates in further reactions. researchgate.netnih.gov |
| Water (H₂O) | Sulfonic Acids (R-SO₃H) | Hydrolysis reaction, which can be a competing pathway but is also a method to synthesize sulfonic acids. nih.gov |
| Hydrazines (R-NH-NH₂) | Sulfonyl Hydrazides (R-SO₂-NH-NHR) | Generates sulfonyl hydrazides, which are versatile intermediates for synthesizing other heterocyclic compounds. researchgate.net |
The ability to easily convert the sulfonyl chloride group into various other functionalities makes 3-Methyl-1,2-oxazole-5-sulfonyl chloride a valuable intermediate. It provides a direct route to introduce the 3-methylisoxazole (B1582632) sulfonyl group into target molecules, a strategy often employed in the late-stage functionalization of complex drug candidates to modify their properties. nih.govresearchgate.net
Overview of Current Research Trajectories for the Chemical Compound and Its Analogs
Strategies for Constructing the 3-Methyl-1,2-oxazole Core
The formation of the 1,2-oxazole (isoxazole) ring is a foundational step in synthesizing the target compound. The two most prominent pathways involve the reaction of a three-carbon component with hydroxylamine or the [3+2] cycloaddition of alkynes with nitrile oxides. researchgate.netnih.gov These strategies allow for the regioselective construction of the desired isoxazole scaffold, which can then be functionalized.
The creation of the isoxazole ring is achieved through various cyclization strategies, each starting from different precursors but converging to form the stable five-membered heterocycle.
A classic and robust method for synthesizing isoxazoles involves the condensation reaction between a 1,3-dicarbonyl compound and hydroxylamine. wikipedia.orgzenodo.org The reaction proceeds through the formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to yield the isoxazole ring. The regioselectivity of the final product depends on which carbonyl group undergoes the initial nucleophilic attack by hydroxylamine. For the synthesis of a 3-methyl-5-substituted isoxazole, a precursor such as acetylacetone or its derivatives can be used.
Reaction: 1,3-Diketone + Hydroxylamine → Isoxazole
Advantage: Utilizes readily available starting materials.
Challenge: Can produce a mixture of regioisomers if the dicarbonyl is unsymmetrical.
A study by Silva et al. described the direct one-pot synthesis of 3,5-dimethylisoxazole from 2,4-pentanedione and hydroxylamine under ultrasound conditions, which efficiently yielded the final isoxazole product. mdpi.com
The 1,3-dipolar cycloaddition, or [3+2] cycloaddition, between an alkyne and a nitrile oxide is one of the most versatile and widely reported methods for isoxazole synthesis. rsc.org This reaction forms the isoxazole ring in a single, highly regioselective step. organic-chemistry.org Nitrile oxides can be generated in situ from various precursors, such as aldoximes or hydroximinoyl chlorides, preventing their dimerization. nih.gov To obtain a 3-methylisoxazole (B1582632) core, propyne would be reacted with a nitrile oxide precursor.
Copper(I) catalysts are frequently employed to mediate this reaction, ensuring high yields and regioselectivity. organic-chemistry.orgnih.gov
Table 1: Examples of [3+2] Cycloaddition for Isoxazole Synthesis
| Alkyne | Nitrile Oxide Precursor | Catalyst/Conditions | Product |
|---|---|---|---|
| Terminal Acetylenes | Aldoximes | Copper(I) | 3,5-Disubstituted Isoxazoles |
| Terminal Alkynes | Hydroximinoyl Chlorides | Dielectric Heating (Microwave) | 3,4,5-Trisubstituted Isoxazoles |
| Electron-Deficient Alkenes | Aldoxime (via bromination) | One-pot, no metal | 3,5-Disubstituted Isoxazoles |
The reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydroxylamine provides another reliable route to isoxazoles, typically proceeding through an intermediate isoxazoline which is then oxidized. researchgate.net This method's versatility allows for a wide range of substituents on the final isoxazole ring. Microwave irradiation has been shown to significantly accelerate this reaction, leading to cleaner products and higher yields in shorter time frames. nveo.orgabap.co.in
For instance, various chalcones reacting with hydroxylamine hydrochloride in an ethanolic sodium hydroxide solution under microwave irradiation (210 W for 10-15 min) efficiently produce isoxazole derivatives. abap.co.in
While the Bredereck reaction is traditionally associated with the synthesis of imidazoles, its principles involving formamide derivatives can be conceptually adapted. However, for isoxazole synthesis, intramolecular cyclization of functionalized oximes is a more direct and common approach. For example, α,β-acetylenic oximes can undergo cycloisomerization to yield substituted isoxazoles. organic-chemistry.org Gold(III) chloride has been reported as an effective catalyst for this transformation, allowing for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions. ijpca.org
Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of isoxazole synthesis. rsc.orgnih.gov
Metal-Catalyzed Synthesis: Transition metals, particularly copper and rhodium, play a pivotal role in modern isoxazole synthesis. rsc.orgresearchgate.net Copper-catalyzed reactions are common for [3+2] cycloadditions and for the cyclization of propargylamines. organic-chemistry.orgthieme-connect.com More recently, Lewis acids like aluminum trichloride have been used to promote isoxazole synthesis, avoiding costly and toxic transition metals. beilstein-journals.org
Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular green chemistry approach for synthesizing isoxazoles. abap.co.innih.gov It dramatically reduces reaction times from hours or days to mere minutes and often improves yields by minimizing side-product formation. zenodo.orgorganic-chemistry.org One-pot, three-component reactions under microwave conditions have been developed to produce complex 3,4,5-substituted isoxazoles efficiently. organic-chemistry.org
Ultrasonic Irradiation: Sonochemistry offers another eco-friendly alternative, using ultrasound to enhance reaction rates and yields. mdpi.com This technique has been successfully applied to synthesize isoxazoles containing sulfonyl groups and for one-pot reactions that simplify processing steps. preprints.org
Once the 3-methyl-1,2-oxazole core is synthesized, the final step is the introduction of the sulfonyl chloride group. This is typically achieved via electrophilic substitution using chlorosulfonic acid (ClSO₃H), which reacts with the electron-rich isoxazole ring to yield this compound. rsc.orgstackexchange.com
Table 2: Summary of Contemporary Synthesis Techniques
| Technique | Key Features | Example Application | Reference |
|---|---|---|---|
| Metal-Catalysis | High regioselectivity, wide functional group tolerance | Copper-catalyzed [3+2] cycloaddition of alkynes and nitrile oxides | organic-chemistry.org |
| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields | Three-component synthesis of 3,4,5-substituted isoxazoles | organic-chemistry.org |
| Ultrasonic Irradiation | Environmentally friendly, simple operation, shorter reaction times | One-pot synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones | mdpi.com |
Regiocontrol in Oxazole (B20620) Functionalization for Specific Substitution Patterns
The oxazole ring possesses distinct electronic properties at its C2, C4, and C5 positions, influencing the regiochemical outcome of functionalization reactions. The C2 position is generally the most acidic and susceptible to deprotonation, which can complicate efforts to functionalize other positions. nih.gov Achieving specific substitution patterns, such as functionalization at the C5 position, necessitates strategies that override this inherent reactivity.
Several methodologies have been developed to achieve regiocontrol in the synthesis and functionalization of oxazoles and their isoxazole analogues. nih.gov One effective approach involves the use of directed metalation. For instance, employing TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium and zinc, such as TMPMgCl·LiCl, allows for selective deprotonation at specific sites on the oxazole scaffold, creating magnesiated or zincated species. nih.gov These organometallic intermediates are stable and can react with a variety of electrophiles to yield highly functionalized oxazoles in a controlled manner. nih.gov
Furthermore, the regiochemistry of cyclocondensation reactions used to form the isoxazole ring itself can be controlled by carefully selecting reaction conditions. nih.gov Factors such as the choice of solvent, the use of Lewis acids as carbonyl activators, and the specific structure of the precursors (e.g., β-enamino diketones) can direct the cyclization to produce a desired regioisomer, providing access to differently substituted isoxazoles. nih.gov These methods are crucial for creating oxazole precursors where the desired position for subsequent sulfonation is available and activated.
Introduction of the Sulfonyl Chloride Group at Specific Positions
The introduction of a sulfonyl chloride group onto the oxazole ring is a key transformation in the synthesis of the target compound. This process is typically achieved in a two-step sequence: sulfonation to form a sulfonic acid intermediate, followed by chlorination to yield the final sulfonyl chloride.
Chlorosulfonic acid (HSO₃Cl) is a powerful and widely used reagent for the sulfonation of aromatic and heterocyclic compounds. researchgate.netgoogle.com In this process, the oxazole derivative is treated with chlorosulfonic acid to introduce a sulfonic acid (-SO₃H) group onto the ring. The reaction typically involves the careful addition of the substrate to an excess of chlorosulfonic acid, often at reduced temperatures (e.g., 0–10 °C) to control the highly exothermic nature of the reaction. rsc.org The electrophilic species generated from chlorosulfonic acid attacks the electron-rich oxazole ring, leading to the formation of the corresponding oxazole sulfonic acid intermediate. This method is effective for creating the necessary precursor for the final sulfonyl chloride. google.comnih.gov
Achieving selective sulfonation at the desired position (e.g., C5) while minimizing side reactions is critical. The optimization of reaction conditions is paramount for maximizing yield and purity. Key parameters that influence the outcome include temperature, reaction time, and the stoichiometry of the reagents.
At lower temperatures, chlorosulfonic acid tends to react as a sulfonating agent. stackexchange.com However, at higher temperatures, it can generate sulfur trioxide (SO₃), which also acts as a sulfonating agent. stackexchange.com Controlling the temperature is therefore essential to ensure a clean reaction and prevent potential degradation of the oxazole ring. The ratio of chlorosulfonic acid to the oxazole substrate must also be carefully controlled; an excess is often used to ensure the reaction proceeds to completion, but a large excess can lead to the formation of undesired byproducts.
Table 1: Optimization Parameters for Selective Sulfonation
| Parameter | Condition | Expected Outcome |
|---|---|---|
| Temperature | Low (e.g., 0-25 °C) | Favors controlled sulfonation, minimizes degradation and side-product formation. stackexchange.com |
| High | May lead to unwanted side reactions or decomposition of the substrate. | |
| Reagent Stoichiometry | Excess Chlorosulfonic Acid | Drives the reaction to completion. |
| Near Equimolar | May result in incomplete conversion. | |
| Reaction Time | Monitored (e.g., by TLC/HPLC) | Ensures complete formation of the sulfonic acid without subsequent degradation. |
| Prolonged | Can increase the risk of side-product formation. | |
| Solvent | Often neat (no solvent) | Maximizes reagent concentration. |
The final step in the sequence is the conversion of the oxazole sulfonic acid intermediate into the more reactive this compound.
The transformation of sulfonic acids into sulfonyl chlorides is a standard procedure in organic synthesis. researchgate.netorganic-chemistry.org Thionyl chloride (SOCl₂) is one of the most common and effective reagents for this purpose. researchgate.net The reaction is typically carried out by heating the sulfonic acid in an excess of thionyl chloride, often under reflux conditions. researchgate.net The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
Other chlorinating agents can also be employed for this conversion. researchgate.net Phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) are viable alternatives that react with sulfonic acids to furnish the corresponding sulfonyl chlorides. researchgate.netlookchem.com The choice of reagent may depend on the specific substrate and the desired reaction conditions. A one-pot procedure, where the initial sulfonation with chlorosulfonic acid is followed directly by the addition of thionyl chloride, has also been reported for synthesizing sulfonyl chlorides from the starting aromatic compound. nih.gov
Table 2: Comparison of Common Chlorinating Agents
| Chlorinating Agent | Typical Conditions | Notes |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux in excess SOCl₂, often with catalytic DMF. researchgate.net | Highly effective; excess reagent is volatile and easily removed. |
| Phosphorus Pentachloride (PCl₅) | Heating with the sulfonic acid, often in an inert solvent. lookchem.com | Powerful chlorinating agent; solid, which can be easier to handle than SOCl₂. |
| Phosphorus Oxychloride (POCl₃) | Refluxing with the sulfonic acid. researchgate.net | Liquid reagent; generally less reactive than PCl₅. |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Mild conditions, often with a catalyst. lookchem.com | Can be a milder alternative for sensitive substrates. |
Conversion of Sulfonic Acids to Sulfonyl Chlorides
Mechanistic Considerations of Sulfonyl Chloride Formation
The synthesis of this compound and analogous oxazole sulfonyl chlorides predominantly proceeds through an electrophilic aromatic substitution (SEAr) pathway. This mechanism is characteristic of the introduction of a sulfonyl group onto an aromatic or heteroaromatic ring system. The process can be conceptually broken down into two main stages: the generation of a potent electrophile and the subsequent substitution reaction on the oxazole ring.
Generation of the Electrophile
The formation of the sulfonyl chloride is typically achieved using chlorosulfonic acid (ClSO₃H), often in the presence of a chlorinating agent like thionyl chloride (SOCl₂). In this environment, a highly reactive electrophilic species is generated. While the exact nature of the electrophile can vary depending on the specific reaction conditions, it is generally considered to be either sulfur trioxide (SO₃) or the chlorosulfonium ion (SO₂Cl⁺). masterorganicchemistry.commasterorganicchemistry.com
The equilibrium that generates the electrophile in chlorosulfonic acid can be represented as:
3 ClSO₂OH ⇌ SO₂Cl⁺ + 2 SO₃Cl⁻ + H₃O⁺ masterorganicchemistry.com
This equilibrium establishes the presence of the potent electrophile, SO₂Cl⁺, which is necessary to attack the electron-rich oxazole ring.
Electrophilic Attack and Formation of the Sigma Complex
The 1,2-oxazole ring, while being a five-membered heterocycle, possesses aromatic character. The lone pair of electrons on the oxygen atom and the π-electrons of the double bonds contribute to a delocalized system. The methyl group at the 3-position is an electron-donating group, which can activate the ring towards electrophilic attack. Computational and experimental studies on similar heterocyclic systems suggest that the C5 position of the 1,2-oxazole ring is susceptible to electrophilic substitution.
The mechanism proceeds as follows:
Attack of the π-system: The π-electron system of the 3-methyl-1,2-oxazole ring acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfonium ion (SO₂Cl⁺). This initial attack is the rate-determining step of the reaction as it disrupts the aromaticity of the oxazole ring.
Formation of the σ-complex: The attack leads to the formation of a resonance-stabilized carbocation intermediate, commonly referred to as a sigma complex or arenium ion. The positive charge is delocalized over the atoms of the oxazole ring.
Deprotonation and Re-aromatization: In the final step, a weak base, such as the chlorosulfate anion (SO₃Cl⁻) present in the reaction mixture, abstracts a proton from the C5 carbon atom. This deprotonation step is typically fast and results in the restoration of the aromatic π-system and the formation of the final product, this compound. masterorganicchemistry.com
A proposed mechanism for the direct chlorosulfonation of 3-methyl-1,2-oxazole is illustrated below:
Step 1: Electrophilic Attack
The π-electrons of the 3-methyl-1,2-oxazole ring attack the electrophilic SO₂Cl⁺.
Step 2: Formation of the Sigma Complex
A resonance-stabilized carbocation intermediate (sigma complex) is formed.
Step 3: Deprotonation
A base removes a proton from the C5 position, leading to the re-aromatization of the ring and formation of the sulfonyl chloride.
Alternative Pathway: Sulfonation followed by Chlorination
An alternative mechanistic route involves an initial sulfonation of the oxazole ring to produce 3-methyl-1,2-oxazole-5-sulfonic acid. This intermediate is then subsequently converted to the sulfonyl chloride.
Sulfonation: In this step, the electrophile is typically sulfur trioxide (SO₃) or protonated sulfur trioxide (HSO₃⁺), which is generated from concentrated sulfuric acid. masterorganicchemistry.com The electrophilic attack and subsequent deprotonation follow a similar SEAr mechanism as described above, yielding the sulfonic acid.
Chlorination: The resulting sulfonic acid is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), to replace the hydroxyl group of the sulfonic acid with a chlorine atom, thereby forming the sulfonyl chloride.
The choice of synthetic strategy, either direct chlorosulfonation or a two-step sulfonation-chlorination sequence, can be influenced by factors such as substrate reactivity, desired selectivity, and the availability of starting materials.
The following table summarizes the key mechanistic aspects of the formation of this compound.
| Mechanistic Aspect | Description | Key Species Involved |
| Reaction Type | Electrophilic Aromatic Substitution (SEAr) | 3-methyl-1,2-oxazole, Electrophile |
| Electrophile Generation | From chlorosulfonic acid or a mixture of sulfuric acid and a chlorinating agent. | SO₂Cl⁺, SO₃, HSO₃⁺ |
| Rate-Determining Step | Nucleophilic attack of the oxazole ring on the electrophile, leading to the formation of the sigma complex. | π-system of the oxazole, Electrophile |
| Intermediate | Resonance-stabilized carbocation (sigma complex or arenium ion). | σ-complex |
| Final Step | Deprotonation of the sigma complex to restore aromaticity. | Sigma complex, Weak base (e.g., SO₃Cl⁻) |
Nucleophilic Substitution Reactions at the Sulfonyl Chloride Center
Nucleophilic substitution at the tetracoordinate sulfur atom of the sulfonyl chloride moiety is the cornerstone of the reactivity of this compound. nih.gov The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via an SN2-like mechanism at the sulfur center. nih.gov
The synthesis of sulfonamides is one of the most common and important applications of sulfonyl chlorides. ucl.ac.uk The reaction involves the displacement of the chloride ion by an amine nucleophile, forming a stable S-N bond. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. cbijournal.com
This compound readily reacts with a broad spectrum of primary and secondary amines, as well as various aniline (B41778) derivatives, to yield the corresponding N-substituted sulfonamides. cbijournal.comnih.gov The choice of base is crucial for the success of the reaction, with pyridine (B92270) and triethylamine (B128534) being commonly employed. cbijournal.commdpi.com Pyridine can act as both a base and a nucleophilic catalyst, while triethylamine is a non-nucleophilic base that effectively scavenges the HCl produced. cbijournal.com The reaction conditions are generally mild, often proceeding at temperatures ranging from 0 °C to room temperature. nih.govmdpi.com
The scope of the amine component is extensive, encompassing aliphatic, aromatic, and heterocyclic amines. ekb.egresearchgate.net The nucleophilicity of the amine plays a significant role in the reaction rate, with primary aliphatic amines being highly reactive. cbijournal.com The reaction with anilines, including those with various substituents on the aromatic ring, also proceeds efficiently to produce a diverse library of N-aryl sulfonamides. nih.gov The slow addition of the sulfonyl chloride to a solution of the amine in a suitable solvent system, such as pyridine and chloroform, at reduced temperatures can optimize the yields of the desired sulfonamide products. nih.gov
| Amine/Aniline Derivative | Base | Solvent | General Conditions | Product Type |
|---|---|---|---|---|
| Primary Aliphatic Amine (e.g., Octylamine) | Aqueous NaOH | Water | Room Temperature, 1 hr | N-alkyl-3-methyl-1,2-oxazole-5-sulfonamide |
| Secondary Aliphatic Amine (e.g., Diethylamine) | Triethylamine (TEA) | Tetrahydrofuran (THF) | 0 °C to Room Temperature | N,N-dialkyl-3-methyl-1,2-oxazole-5-sulfonamide |
| Aniline | Pyridine | Chloroform | 0 °C to Room Temperature | N-phenyl-3-methyl-1,2-oxazole-5-sulfonamide |
| Substituted Aniline (e.g., p-Toluidine) | Pyridine | - | 0-25 °C | N-(p-tolyl)-3-methyl-1,2-oxazole-5-sulfonamide |
| Heterocyclic Amine (e.g., 3-methylpiperidine) | Triethylamine (TEA) | Dioxane | Reflux | N-(3-methylpiperidin-1-yl)sulfonyl-3-methyl-1,2-oxazole |
While amination is the most prevalent reaction, the sulfonyl chloride group can also react with other nucleophiles. For instance, hydrolysis in the presence of water will convert the sulfonyl chloride to the corresponding 3-methyl-1,2-oxazole-5-sulfonic acid.
Reduction of the sulfonyl chloride moiety can also be achieved. Strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing sulfonyl chlorides. researchgate.net This reaction can proceed in an SN2 fashion, where the hydride ion attacks the sulfur center, and the chlorosulfonyl group acts as a leaving group. researchgate.net Depending on the reaction conditions and the substrate, the reduction can lead to the formation of the corresponding sulfonic acid (after aqueous workup) or potentially be reduced further to the corresponding sulfide.
A particularly interesting aspect of the reactivity of oxazole sulfonyl chlorides is their ability to undergo cyclocondensation reactions with nucleophiles containing two reactive sites. These reactions lead to the formation of novel, annulated (fused) heterocyclic systems, which are of significant interest in medicinal chemistry.
Research has shown that oxazole-5-sulfonyl chlorides react with bifunctional nucleophiles such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.comresearchgate.net These aminoazoles possess both an exocyclic and an endocyclic amino group, creating the potential for different reaction pathways. growingscience.com However, studies on analogous systems indicate that the reaction often proceeds regioselectively. growingscience.com In the presence of a base like triethylamine, the reaction typically involves the participation of the endocyclic nitrogen atom of the aminoazole, resulting in the formation of an intermediate sulfonamide product that still contains a primary amino group. growingscience.comresearchgate.net
The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole has been shown to yield 5-[(5-amino-1H-pyrazol-1-yl)sulfonyl]- and 5-[(5-amino-1H-1,2,4-triazol-1-yl)sulfonyl]-2-aryl-1,3-oxazole-4-carbonitriles, respectively. researchgate.net
The initial sulfonamide products formed from the reaction with aminoazoles are valuable intermediates for further transformations. growingscience.comresearchgate.net Upon treatment with a strong base, such as sodium hydride, these intermediates undergo a subsequent cyclocondensation reaction. growingscience.comresearchgate.net This process leads to the formation of complex tricyclic heterocyclic systems. growingscience.com
The mechanism of this cyclization can be intricate. It has been demonstrated that the cyclocondensation pathway can involve a Smiles rearrangement, followed by the extrusion of sulfur dioxide (SO₂) and the elimination of another small molecule, leading to the final annulated product. growingscience.com This reaction sequence provides a convenient synthetic route to novel fused heterocyclic systems, such as nih.govoxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine and nih.govoxazolo[5,4-d] ekb.eggrowingscience.comtriazolo[1,5-a]pyrimidine derivatives. growingscience.comresearchgate.net
| Reactant 1 | Reactant 2 | Conditions | Intermediate Product | Final Annulated Product (Example) |
|---|---|---|---|---|
| This compound | 1H-Pyrazol-5-amine | Step 1: Et₃N, Dioxane, Reflux | N-(5-amino-1H-pyrazol-1-yl)sulfonyl-3-methyl-1,2-oxazole | nih.govOxazolo[5,4-d]pyrazolo[1,5-a]pyrimidine derivative |
| This compound | 1H-1,2,4-Triazol-5-amine | Step 2: NaH | N-(5-amino-1H-1,2,4-triazol-1-yl)sulfonyl-3-methyl-1,2-oxazole | nih.govOxazolo[5,4-d] ekb.eggrowingscience.comtriazolo[1,5-a]pyrimidine derivative |
Rearrangement Pathways Involving Sulfonyl Chloride Reactivity (e.g., Smiles Rearrangement)
The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution. wikipedia.org In this reaction, an activated aromatic system connected to a linker chain with a terminal nucleophile undergoes rearrangement. The sulfonyl group can act as the activating group for the aromatic ring. While no direct examples involving this compound are prominently reported, studies on analogous 1,3-oxazole systems provide a strong precedent for such reactivity.
In a relevant study, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates were reacted with aminoazoles to form the corresponding sulfonamides. When these sulfonamide intermediates were treated with a strong base like sodium hydride (NaH), they underwent a cyclocondensation reaction that proceeds via a Smiles rearrangement. This pathway involves the intramolecular attack of the deprotonated aminoazole nitrogen onto the C5 position of the oxazole ring, followed by cleavage of the C5-S bond and subsequent extrusion of sulfur dioxide (SO₂), leading to the formation of new fused heterocyclic systems.
This type of rearrangement, known as a Truce-Smiles rearrangement when involving sulfones, highlights a key reactivity pathway for sulfonyl-activated heterocyclic systems. acs.org It is plausible that sulfonamides derived from this compound could undergo similar base-catalyzed intramolecular rearrangements, providing a route to novel fused isoxazole derivatives. The reaction is typically driven by the formation of a more stable thermodynamic product. Radical-mediated Smiles rearrangements have also been developed, expanding the scope of these transformations under mild, visible-light-induced conditions. nih.govrsc.org
Table 1: Example of Smiles Rearrangement in an Analogous Oxazole System
| Starting Material | Reagent | Conditions | Key Transformation | Product Type |
|---|
Chemical Transformations of the 1,2-Oxazole Ring System
The 1,2-oxazole (isoxazole) ring is an aromatic heterocycle, but its reactivity is significantly influenced by the presence of the weak N-O bond and the nature of its substituents.
Electrophilic Reactivity of the Methyl-Oxazole Core
Electrophilic aromatic substitution in isoxazoles is generally directed to the C4 position. The substitution pattern of this compound features a weakly activating methyl group at C3 and a strongly deactivating sulfonyl chloride group at C5. The methyl group enhances the electron density of the ring, while the sulfonyl chloride group withdraws electron density, making electrophilic attack more difficult compared to the unsubstituted isoxazole.
The net effect of these substituents directs electrophilic attack to the C4 position, which is activated by the C3-methyl group and is the most nucleophilic carbon in the isoxazole ring. Experimental evidence supports this reactivity pattern. For instance, the oxidative chlorination of 5-(benzylthio)isoxazoles, a precursor synthesis for isoxazole-5-sulfonyl chlorides, often yields a mixture of the desired product and the corresponding 4-chloro-isoxazole-5-sulfonyl chloride. This indicates the susceptibility of the C4 position to electrophilic chlorination even in a highly deactivated ring. acs.org This reaction provides a pathway to 4-halo-substituted derivatives, which are valuable synthetic intermediates. organic-chemistry.org
Stability and Ring-Opening Processes of the Oxazole Heterocycle
The isoxazole ring is susceptible to cleavage under various conditions due to the inherent weakness of the N-O bond. clockss.org This reactivity is a key feature of its chemical profile.
Base-Catalyzed Ring Opening : The isoxazole ring can undergo cleavage under basic conditions. Studies on isoxazole-containing pharmaceutical compounds have shown that while the ring is stable in acidic and neutral media, it readily decomposes at basic pH. For example, the drug leflunomide (B1674699) undergoes base-catalyzed N-O bond cleavage, a reaction that is significantly accelerated at physiological temperature (37°C) compared to room temperature. acs.org This susceptibility implies that reactions involving this compound under basic conditions must be carefully controlled to avoid undesired ring degradation.
Reductive Ring Opening : Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. clockss.org This reaction typically uses catalysts like palladium on carbon (Pd/C) or Raney Nickel and results in the formation of β-amino enones. morressier.com This transformation is a synthetically useful method for converting the heterocyclic system into a versatile acyclic intermediate.
Photochemical Rearrangement : Under UV irradiation, the weak N-O bond of the isoxazole ring can break, leading to the formation of a transient azirine intermediate, which can then rearrange to a more stable oxazole isomer. clockss.org
Table 2: Conditions Leading to 1,2-Oxazole Ring Opening
| Condition | Reagents/Method | Typical Product |
|---|---|---|
| Basic Hydrolysis | Aqueous Base (e.g., pH 10) | α-Cyano ketone / β-keto nitrile derivatives |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | β-Amino enone |
Redox Chemistry of the Sulfonyl Chloride Functional Group
The sulfur atom in the sulfonyl chloride group is in its highest oxidation state (+6), which dictates its redox chemistry. It primarily acts as an electrophile or undergoes reduction.
Reductive Pathways to Sulfinic Acids or Thiols
The sulfonyl chloride group can be reduced to lower oxidation states, most commonly to sulfinic acids (sulfur +4) or thiols (sulfur -2).
Reduction to Sulfinic Acids : The reduction of sulfonyl chlorides to the corresponding sulfinic acids or their salts can be achieved under controlled conditions. Reagents such as sodium sulfite (B76179) or other mild reducing agents are often employed. Sulfinates are valuable synthetic intermediates themselves. researchgate.net
Reduction to Thiols : A more common transformation is the complete reduction of the sulfonyl chloride to the corresponding thiol. This can be accomplished using a variety of strong reducing agents. organic-chemistry.org Common methods include the use of zinc dust in an acidic medium or reagents like lithium aluminum hydride. Another effective method involves reaction with triphenylphosphine, which provides a convenient route to aryl thiols. organic-chemistry.org Catalytic hydrogenation over a palladium catalyst in the presence of a base to neutralize the HCl byproduct is also a viable industrial method.
Table 3: Selected Methods for the Reduction of Aryl Sulfonyl Chlorides
| Product | Reagent(s) | Solvent | Key Features |
|---|---|---|---|
| Aryl Thiol | Zinc (Zn) / Acid (e.g., H₂SO₄) | Acetic Acid | Classical, robust method |
| Aryl Thiol | Triphenylphosphine (PPh₃) | Toluene | Mild conditions, convenient |
| Aryl Thiol | H₂ / Palladium Catalyst (Pd) + Base | Various | Catalytic, suitable for scale-up |
Oxidative Transformations to Sulfonyl Oxide Derivatives
The sulfur atom in a sulfonyl chloride is in the +6 oxidation state, which is the highest common oxidation state for sulfur. Consequently, the sulfonyl chloride functional group is generally resistant to further oxidation. The term "oxidative transformations" in the context of sulfonyl chlorides almost exclusively refers to their synthesis via the oxidative chlorination of lower-valent sulfur precursors like thiols, disulfides, or sulfides. researchgate.net Reagents such as chlorine gas in aqueous media, N-chlorosuccinimide (NCS), or hydrogen peroxide with a chlorine source are used for this purpose. There are no common or well-established oxidative pathways that convert sulfonyl chlorides into higher-oxidation-state "sulfonyl oxide derivatives" such as persulfonates under standard laboratory conditions.
Cross-Coupling Reactions and Derived Chemistry
While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in publicly available research, the reactivity of this compound can be inferred from the well-established chemistry of heteroaryl sulfonyl chlorides. This class of compounds has been demonstrated to participate in various palladium-catalyzed cross-coupling reactions, offering a versatile pathway for the formation of carbon-carbon and carbon-heteroatom bonds. The derived chemistry of this compound is primarily characterized by its reactions with nucleophiles, leading to the formation of sulfonamides and related derivatives.
Cross-Coupling Reactions
Heteroaryl sulfonyl chlorides are known to serve as electrophilic partners in several types of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions typically proceed via a catalytic cycle involving a palladium complex.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide or sulfonate in the presence of a palladium catalyst and a base. In the context of this compound, a plausible reaction would involve its coupling with a boronic acid. The reactivity order for similar substrates is generally ArI > ArSO2Cl > ArBr > ArCl. nih.govacs.org
The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the sulfonyl chloride, leading to the formation of a palladium(II) intermediate. This is followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for the efficiency of the reaction.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Sulfonyl Chlorides
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide/triflate. nih.govwikipedia.org Arenesulfonyl chlorides have also been successfully employed in desulfitative Sonogashira-Hagihara cross-couplings. researchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.
The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation with a palladium(II) species generated from the oxidative addition of the sulfonyl chloride to the palladium(0) catalyst. Reductive elimination then affords the corresponding alkynylated product. Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov
Table 2: Illustrative Conditions for Sonogashira Coupling of Arenesulfonyl Chlorides
Derived Chemistry: Synthesis of Sulfonamides
A significant aspect of the reactivity of this compound is its reaction with primary and secondary amines to form the corresponding N-substituted sulfonamides. This is a widely utilized transformation in medicinal chemistry due to the prevalence of the sulfonamide functional group in a variety of therapeutic agents. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.
The synthesis of a diverse range of sulfonamides has been reported from various heteroaryl sulfonyl chlorides, highlighting the broad applicability of this reaction. nih.govacs.org
Table 3: Examples of Sulfonamide Synthesis from Heteroaryl Sulfonyl Chlorides
| Entry | Heteroaryl Sulfonyl Chloride | Amine | Base | Solvent | Product | Yield (%) |
| 1 | 5-Methylisoxazole-4-sulfonyl chloride | N,N-Diethyl-p-phenylenediamine | Pyridine | Pyridine | N-[4-(Diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-sulfonamide | Not specified |
| 2 | Thiophene-2-sulfonyl chloride | Morpholine | Triethylamine | Dichloromethane | 4-(Thiophen-2-ylsulfonyl)morpholine | 95 |
| 3 | Pyridine-3-sulfonyl chloride | Benzylamine | Pyridine | Chloroform | N-Benzylpyridine-3-sulfonamide | 89 |
Derivatization Strategies and Advanced Synthetic Transformations of 3 Methyl 1,2 Oxazole 5 Sulfonyl Chloride
Accessing Novel Heterocyclic Architectures
The strategic functionalization of the oxazole (B20620) ring, particularly through the sulfonyl chloride group, provides a pathway to more complex molecular architectures, including fused heterocyclic systems of medicinal interest.
The construction of fused oxazolo[5,4-d]pyrimidine (B1261902) systems is of significant interest due to their structural analogy to purine (B94841) bases, suggesting potential applications as antimetabolites in anticancer therapies. While direct synthesis from 3-methyl-1,2-oxazole-5-sulfonyl chloride is not extensively documented, a closely related methodology utilizing methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates provides a viable synthetic route. jsynthchem.com
This approach involves the reaction of the oxazole-5-sulfonyl chloride derivative with various aminoazoles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. The reaction proceeds regioselectively, with the endocyclic nitrogen atom of the aminoazole acting as the nucleophile to displace the chloride from the sulfonyl group, yielding sulfonamide-linked heterocyclic systems. jsynthchem.com Subsequent treatment of these intermediates with a base, such as sodium hydride (NaH), induces a cyclocondensation reaction. This transformation is proposed to proceed through a Smiles rearrangement, involving the extrusion of sulfur dioxide (SO₂) and subsequent elimination of methanol (B129727) (MeOH), to afford the annulated nih.govoxazolo[5,4-d]pyrimidine derivatives. jsynthchem.com
This synthetic strategy highlights the potential of oxazole-5-sulfonyl chlorides as precursors to complex fused heterocycles. The reaction sequence is a powerful tool for generating molecular diversity in the resulting oxazolo[5,4-d]pyrimidine core.
Table 1: Synthesis of Fused Oxazolo-Pyrimidine Precursors
| Oxazole-5-sulfonyl chloride Reactant | Aminoazole Reactant | Product | Reference |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-Pyrazol-5-amine | Methyl 2-aryl-5-(1H-pyrazol-5-ylsulfamoyl)-1,3-oxazole-4-carboxylate | jsynthchem.com |
| Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate | 1H-1,2,4-Triazol-5-amine | Methyl 2-aryl-5-(1H-1,2,4-triazol-5-ylsulfamoyl)-1,3-oxazole-4-carboxylate | jsynthchem.com |
The sulfonyl chloride group in this compound is a highly reactive electrophilic center, making it an excellent handle for the introduction of a wide array of functional groups through nucleophilic substitution reactions. This allows for the design and preparation of a diverse library of polyfunctionalized oxazole derivatives.
The reaction of the sulfonyl chloride with various nucleophiles such as amines, alcohols, and thiols can lead to the formation of the corresponding sulfonamides, sulfonates, and thioesters, respectively. The conditions for these reactions are generally mild, and the reactivity of the sulfonyl chloride can be modulated by the choice of solvent and the presence of a base to scavenge the HCl generated during the reaction.
Table 2: Potential Derivatization of this compound
| Nucleophile | Resulting Functional Group | Product Class |
| Primary/Secondary Amines (R₂NH) | Sulfonamide (-SO₂NR₂) | 3-Methyl-1,2-oxazole-5-sulfonamides |
| Alcohols/Phenols (ROH) | Sulfonate Ester (-SO₂OR) | 3-Methyl-1,2-oxazole-5-sulfonates |
| Thiols (RSH) | Thiosulfonate Ester (-SO₂SR) | S-Aryl/alkyl 3-methyl-1,2-oxazole-5-thiosulfonates |
| Azides (N₃⁻) | Sulfonyl Azide (-SO₂N₃) | 3-Methyl-1,2-oxazole-5-sulfonyl azide |
The resulting polyfunctionalized oxazole derivatives are valuable scaffolds in medicinal chemistry and materials science. For instance, oxazole sulfonamides are known to exhibit a range of biological activities.
Applications in Multi-Component Reactions (e.g., with SF₅Cl, alkenes, and diazo compounds for α-alkyl-α-SF₅ carbonyl compounds)
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. The specific multi-component reaction involving pentafluorosulfanyl chloride (SF₅Cl), alkenes, and diazo compounds to generate α-alkyl-α-SF₅ carbonyl compounds is a notable example of such a transformation.
However, a direct role or application of this compound in this particular type of multi-component reaction has not been documented in the scientific literature. The reactivity profile of a sulfonyl chloride does not typically align with the radical-mediated pathways often observed in reactions involving SF₅Cl.
While oxazole and isoxazole (B147169) moieties can be synthesized through various multi-component reactions, the participation of pre-formed oxazole sulfonyl chlorides as a component in the aforementioned SF₅Cl-based MCR is not an established synthetic strategy. Further research would be required to explore the potential for this compound to participate in this or other multi-component reactions, potentially through derivatization of the sulfonyl chloride group into a more suitable functionality for the desired transformation.
Advanced Research Applications of 3 Methyl 1,2 Oxazole 5 Sulfonyl Chloride
Development of Advanced Synthetic Intermediates for Complex Molecule Synthesis
3-Methyl-1,2-oxazole-5-sulfonyl chloride serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. mdpi.com The high reactivity of the sulfonyl chloride group (-SO₂Cl) allows for its efficient reaction with a wide range of nucleophiles, such as amines, alcohols, and phenols. This reactivity is fundamental to its role in constructing larger molecular frameworks.
The reaction with primary or secondary amines, for instance, readily forms sulfonamides. rsc.orglibretexts.org This sulfonamide linkage is a key structural motif (a "pharmacophore") in numerous biologically active compounds, including antibacterial agents and carbonic anhydrase inhibitors. nih.govresearchgate.net The isoxazole (B147169) ring itself is a privileged scaffold in medicinal chemistry, known to be present in various drugs, such as the COX-2 inhibitor valdecoxib (B1682126) and certain antibiotics like cloxacillin. researchgate.netwikipedia.org
The ability to introduce the 3-methyl-1,2-oxazole moiety into different molecular backbones via the sulfonyl chloride "handle" enables chemists to create libraries of novel compounds for biological screening. For example, researchers have synthesized series of 1,3-oxazole sulfonamides that have shown potential as anticancer agents by inhibiting tubulin polymerization. nih.govbiointerfaceresearch.com
| Reactant Type | Product | Significance |
|---|---|---|
| Primary/Secondary Amine | Isoxazole Sulfonamide | Creation of pharmacologically active compounds (e.g., anticancer, antibacterial). researchgate.netnih.gov |
| Alcohol/Phenol | Isoxazole Sulfonate Ester | Intermediate for further functionalization or direct use in materials science. |
| Amino Acids | N-Sulfonylated Amino Acid Derivatives | Building blocks for peptide mimics and enzyme inhibitors. |
Exploration in Catalysis and Ligand Development
The structural features of this compound make it a compound of interest for the development of new catalytic systems.
Design of Oxazole-Based Ligands for Transition Metal-Catalyzed Reactions
The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for transition metals, making oxazole-containing molecules valuable as ligands in catalysis. nih.govnih.gov Ligands are crucial components of catalysts, as they modify the metal center's electronic properties and steric environment, thereby controlling the catalyst's activity and selectivity.
This compound can be used as a precursor to synthesize more elaborate ligand structures. By reacting the sulfonyl chloride with molecules containing additional donor atoms (e.g., pyridines, imidazoles, or other amines), chemists can design bidentate or tridentate ligands. These multi-dentate ligands can form stable complexes with transition metals like palladium, copper, and nickel, which are widely used in cross-coupling reactions and other important organic transformations. nih.gov The synthesis of such ligands allows for the fine-tuning of catalytic performance for specific chemical reactions. frontiersin.orgnih.gov
| Starting Material | Reaction | Potential Ligand Structure | Target Metal |
|---|---|---|---|
| 2-Aminopyridine | Sulfonamide formation | Bidentate N,N-ligand | Palladium, Copper, Rhodium |
| 2-(Aminomethyl)pyridine | Sulfonamide formation | Bidentate N,N-ligand | Nickel, Iron, Cobalt |
| Histamine | Sulfonamide formation | Tridentate N,N,N-ligand | Zinc, Copper |
Potential in Organocatalytic Systems
Organocatalysis is a branch of catalysis that uses small organic molecules, instead of metal-containing complexes, to accelerate chemical reactions. While direct applications of this compound in organocatalysis are not yet widely reported, its derivatives hold significant potential.
Sulfonamides derived from this compound, particularly those synthesized using chiral amines, can function as chiral Brønsted acids or hydrogen-bond donors. These types of interactions are key to achieving high stereoselectivity in many organocatalytic reactions. The development of new organocatalysts is an active area of research, and the accessibility of diverse isoxazole sulfonamides makes them attractive candidates for screening in various asymmetric transformations. researchgate.netresearchgate.net
Role in Agrochemical Research and Related Scientific Fields
The isoxazole ring is a well-established structural component in a variety of agrochemicals, including herbicides, fungicides, and insecticides. wikipedia.orgresearchgate.net This makes this compound a valuable intermediate for the discovery of new crop protection agents. google.com
The compound allows for the synthesis of isoxazole sulfonamide and sulfonate ester derivatives, which can be systematically modified to optimize their biological activity, selectivity, and environmental profile. For example, azole-based fungicides, which include triazoles and related heterocycles, are widely used in agriculture to protect crops by inhibiting ergosterol (B1671047) biosynthesis in fungi. rjptonline.org By using this compound, researchers can create novel molecules that incorporate the isoxazole scaffold, potentially leading to fungicides with new modes of action or improved efficacy.
| Agrochemical Class | Role of the Isoxazole Moiety | Synthetic Utility of the Sulfonyl Chloride |
|---|---|---|
| Fungicides | Acts as a core pharmacophore. rjptonline.org | Allows attachment of various functional groups to modulate activity and properties. |
| Herbicides | Found in active ingredients like Isoxaben. wikipedia.org | Enables synthesis of a library of derivatives for screening herbicidal activity. |
| Insecticides | Contributes to the molecule's insecticidal properties. | Provides a reactive site for building complex structures with enhanced potency. |
Strategic Intermediate in the Production of Dyes and Pigments
In the synthesis of dyes and pigments, sulfonyl chloride groups play a critical role. They can be used to introduce sulfonic acid groups (-SO₃H) or sulfonamide linkages into the dye molecule. These groups can significantly influence the properties of the final product.
For instance, the introduction of sulfonic acid groups often increases the water solubility of a dye, which is essential for its application in textile dyeing processes. Alternatively, the sulfonyl chloride can react with amino groups on a fabric's surface (like wool or silk) to form a covalent bond, resulting in a reactive dye with high wash fastness.
This compound can be used to incorporate the isoxazole heterocycle into an azo dye or other chromophore structures. mdpi.comnih.gov The presence of the isoxazole ring can modify the electronic properties of the chromophore, potentially altering its color, light stability, and other performance characteristics. This makes it a strategic intermediate for creating specialty dyes and pigments with tailored properties for high-tech applications.
Computational and Theoretical Investigations of 3 Methyl 1,2 Oxazole 5 Sulfonyl Chloride
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical calculations are fundamental in elucidating the electronic landscape of a molecule. For derivatives of oxazole (B20620), these studies often focus on how substituents influence the aromaticity, charge distribution, and orbital energies of the heterocyclic ring.
Research into methyl-substituted oxazoles indicates that the methyl group acts as an electron-releasing group primarily through C-H hyperconjugation. researchgate.net This electron donation affects the net atomic charges on the ring atoms and can increase the negative atomic charge on the oxygen atom. researchgate.net The planarity of the oxazole ring is a key feature, with dihedral angles close to zero, facilitating p-electron delocalization, which is a characteristic of aromatic systems. researchgate.net
The electronic structure is further defined by the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and stability. researchgate.netbiointerfaceresearch.comresearchgate.net A smaller energy gap generally implies higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net For substituted oxazoles, the HOMO-LUMO gap can be influenced by the number and position of methyl groups. researchgate.net In the case of 3-Methyl-1,2-oxazole-5-sulfonyl chloride, the strongly electron-withdrawing sulfonyl chloride group at the 5-position significantly impacts the electronic properties of the oxazole ring.
| Ionization Potential | The energy required to remove an electron from a molecule. | Tends to decrease with an increasing number of electron-donating methyl groups. researchgate.net |
Mechanistic Elucidation through Computational Simulations
Computational simulations are instrumental in mapping out the intricate details of chemical reactions, providing a molecular-level view of how reactants transform into products.
The formation and reaction of the 1,2-oxazole ring can be investigated through reaction pathway analysis. A primary synthetic route to 1,2-oxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene or alkyne. nih.gov Computational studies, such as those using Molecular Electron Density Theory (MEDT), can explore the regioselectivity and molecular mechanism of these cycloadditions. mdpi.com These analyses can determine whether a reaction proceeds through a one-step or a stepwise mechanism and can predict the preferred orientation of the reactants, which dictates the final product structure. mdpi.com
For sulfonyl chloride derivatives, other reaction pathways are also of interest. For instance, studies on related 1,3-oxazole-5-sulfonyl chlorides have shown that they can undergo cyclocondensation reactions that include a "Smiles rearrangement" followed by the extrusion of sulfur dioxide (SO2). growingscience.comresearchgate.net Computational analysis of such pathways would involve calculating the energies of all intermediates and transition states to establish the most favorable reaction course. The sulfonyl chloride group is a potent leaving group and an electrophilic site, making it highly reactive toward nucleophiles.
A crucial aspect of reaction pathway analysis is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate.
Computational chemists use various algorithms to locate these saddle points on the potential energy surface. Once located, a key step is to perform a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate leading from reactants to products. The energy of the transition state relative to the reactants provides the activation energy, a critical kinetic parameter. Mechanistic studies, such as those on cycloaddition reactions, inherently rely on the successful location and characterization of these transient structures to validate the proposed pathway. mdpi.com
In Silico Approaches for Predicting Chemical Reactivity and Interactions
In silico methods use computer simulations to predict the chemical and biological properties of molecules, thereby accelerating research and reducing the need for extensive laboratory work.
The reactivity of this compound is largely dictated by its functional groups. The sulfonyl chloride moiety is a strong electrophile, making it susceptible to nucleophilic attack, which is a common reaction for synthesizing sulfonamide derivatives. nih.gov Computational models can predict the sites most susceptible to nucleophilic or electrophilic attack by analyzing the molecule's electrostatic potential and frontier molecular orbitals.
Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction studies are widely used in drug discovery to evaluate the pharmacokinetic and toxicological properties of compounds. For novel sulfonamide hybrids, these predictions can indicate whether a compound is likely to be mutagenic or carcinogenic and can estimate properties like lipophilicity (c-LogP) and molecular weight, which are important for drug-likeness. researchgate.netnih.gov Receptor-based electrostatic analysis can also provide insights into how a molecule might interact with a biological target, correlating electronic, steric, and hydrophobic properties with experimental results. nih.gov
Table 2: Application of In Silico Predictive Methods
| Method | Predicted Property | Relevance to this compound |
|---|---|---|
| Molecular Docking | Binding affinity and mode of interaction with a biological target (e.g., an enzyme). | Predicts potential biological activity of its derivatives. biointerfaceresearch.comresearchgate.net |
| ADMET Prediction | Absorption, Distribution, Metabolism, Excretion, Toxicity. | Assesses the drug-like properties and potential safety concerns of sulfonamide derivatives. nih.gov |
| Frontier Orbital Analysis | Reactivity indices, sites for nucleophilic/electrophilic attack. | The HOMO and LUMO shapes and energies indicate how the molecule will react with other reagents. researchgate.net |
| Electrostatic Potential Mapping | Electron-rich and electron-poor regions of a molecule. | Identifies reactive sites, particularly the electrophilic sulfur atom in the sulfonyl chloride group. |
Analytical and Spectroscopic Characterization Methodologies for 3 Methyl 1,2 Oxazole 5 Sulfonyl Chloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering detailed insights into the chemical environment of individual atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the structure of 3-Methyl-1,2-oxazole-5-sulfonyl chloride. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.
¹H NMR: The proton spectrum is expected to be relatively simple. A singlet corresponding to the methyl (CH₃) group protons would likely appear in the upfield region. The single proton on the oxazole (B20620) ring (H-4) would resonate as a singlet in the downfield region due to the influence of the adjacent electronegative oxygen and nitrogen atoms and the sulfonyl chloride group. For derivatives, the patterns become more complex depending on the substituents. nih.gov
¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. Key signals would include the methyl carbon, and the three distinct carbons of the oxazole ring (C-3, C-4, and C-5). The carbon attached to the sulfonyl chloride group (C-5) is expected to be significantly downfield. Signal assignments are often confirmed using techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT), which differentiate between CH, CH₂, CH₃, and quaternary carbons. niscair.res.in
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ¹H | ~2.4 - 2.8 | Singlet |
| H-4 | ¹H | ~7.0 - 7.5 | Singlet |
| CH₃ | ¹³C | ~10 - 15 | - |
| C-4 | ¹³C | ~105 - 115 | - |
| C-3 | ¹³C | ~150 - 160 | - |
| C-5 | ¹³C | ~170 - 180 | - |
Note: These are estimated values based on data from related oxazole and isoxazole (B147169) structures. Actual values may vary depending on the solvent and experimental conditions. biointerfaceresearch.combeilstein-journals.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the molecule's connectivity, especially for more complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the parent compound, no cross-peaks would be expected due to the absence of coupled protons. However, in derivatives with adjacent protons, COSY is invaluable for tracing spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. It would show a cross-peak between the methyl protons and the methyl carbon, and another between the H-4 proton and the C-4 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is critical for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:
The methyl protons and the C-3 carbon of the oxazole ring.
The H-4 proton and the C-3 and C-5 carbons.
The H-4 proton and the methyl carbon (a 4-bond correlation, which may be weak or unobserved). beilstein-journals.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision (typically to four or more decimal places). This allows for the unambiguous determination of the elemental composition and thus the molecular formula. For this compound (C₄H₄ClNO₃S), HRMS would confirm the presence and number of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms by matching the experimentally measured mass to the calculated theoretical mass. researchgate.net The technique can also identify characteristic isotopic patterns, particularly for chlorine. nih.gov
Table 2: HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass [M] | Common Adducts |
| C₄H₄ClNO₃S | 196.95984 Da | [M+H]⁺, [M+Na]⁺ |
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl chloride and the oxazole ring. biointerfaceresearch.com
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | ~1370 - 1390 |
| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | ~1170 - 1190 |
| Oxazole Ring | C=N Stretch | ~1600 - 1650 |
| Oxazole Ring | Ring C-O Stretch | ~1020 - 1070 |
| S-Cl Bond | S-Cl Stretch | ~550 - 650 |
Source: Data extrapolated from spectra of related oxazole and sulfonyl chloride compounds. growingscience.comnist.gov
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural information for compounds that can be crystallized. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsion angles. gazi.edu.tr For derivatives of this compound, X-ray analysis has been used to confirm the molecular structure, establish stereochemistry, and analyze intermolecular interactions in the crystal lattice, such as hydrogen bonds or π–π stacking. nih.govresearchgate.net This method provides unambiguous proof of the compound's constitution and conformation.
Table 4: Example Crystallographic Data for a Related 1,2-Oxazole Derivative
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.6294 |
| b (Å) | 12.2394 |
| c (Å) | 14.9673 |
| β (°) | 106.863 |
| Volume (ų) | 1863.5 |
Note: Data from a related sulfonamide derivative containing a 1,2-oxazole ring to illustrate the type of information obtained. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., RP-HPLC)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or starting materials. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a particularly powerful technique for this purpose. nih.gov In RP-HPLC, the compound is passed through a column with a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). researchgate.net The retention time of the compound is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis. The high reactivity of the sulfonyl chloride group requires careful method development to prevent hydrolysis on the column. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-methyl-1,2-oxazole-5-sulfonyl chloride, and how do substituent positions influence its reactivity?
- Methodological Answer : The synthesis typically involves sulfonation of the oxazole ring followed by chlorination. For example, sulfonic acid intermediates (e.g., 5-substituted oxazole sulfonic acids) are treated with thionyl chloride (SOCl₂) under reflux conditions. The position of the sulfonyl chloride group (e.g., 4- vs. 5-substitution) significantly impacts reactivity due to steric and electronic effects. For instance, 5-sulfonyl derivatives exhibit higher electrophilicity compared to 4-isomers, favoring nucleophilic substitutions . Kinetic studies in acetonitrile at varying temperatures (24–45°C) can optimize reaction efficiency .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?
- Methodological Answer :
- ¹H NMR : The 5-sulfonyl chloride substituent deshields adjacent protons, causing distinct splitting patterns. For example, the methyl group at position 3 shows a singlet, while protons on the oxazole ring exhibit coupling constants sensitive to substituent position .
- IR Spectroscopy : The sulfonyl chloride group (S=O and S-Cl stretches) appears at ~1360 cm⁻¹ and ~530 cm⁻¹, respectively. Isomeric differences alter peak intensities due to varying dipole moments .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) effectively separates sulfonyl chlorides from byproducts like sulfonic acids. Recrystallization in dichloromethane/hexane mixtures improves purity (>95%), confirmed by melting point analysis (e.g., 67–69°C for related sulfonyl chlorides) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electrophilic character of the sulfonyl chloride group. Fukui indices identify the sulfur atom as the primary electrophilic site. Solvent effects (e.g., acetonitrile vs. DMSO) are modeled using the Polarizable Continuum Model (PCM), showing higher reactivity in polar aprotic solvents due to stabilization of transition states .
Q. What experimental approaches resolve contradictions in reported reaction yields for sulfonamide derivatives of this compound?
- Methodological Answer :
- Kinetic Analysis : Compare reaction rates under controlled conditions (temperature, solvent, stoichiometry) using in-situ ¹H NMR to track intermediate formation .
- Byproduct Identification : LC-MS or GC-MS detects side products (e.g., sulfones from over-oxidation), guiding adjustments in oxidizing agent concentrations .
- Statistical Design : Apply a Box-Behnken design to optimize variables like temperature, catalyst loading, and reaction time .
Q. How does the sulfonyl chloride group influence the compound’s thermal stability, and what analytical methods validate this?
- Methodological Answer : Thermogravimetric Analysis (TGA) shows decomposition onset at ~150°C, attributed to S-Cl bond cleavage. Differential Scanning Calorimetry (DSC) confirms exothermic degradation peaks. Comparative studies with non-sulfonylated oxazoles (e.g., 3-methyl-1,2-oxazole) reveal a 40–50°C reduction in thermal stability due to the electron-withdrawing sulfonyl group .
Q. What strategies mitigate hydrolysis of this compound during storage or biological assays?
- Methodological Answer :
- Stabilization : Store under anhydrous conditions (e.g., molecular sieves in sealed vials) at –20°C.
- Kinetic Trapping : Use scavengers like triethylamine to neutralize HCl byproducts during in vitro assays.
- Encapsulation : Liposome-based delivery systems reduce aqueous exposure in biological studies, confirmed by HPLC monitoring of hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
